molecular formula C8H12N2O3 B2990501 (3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 2402789-88-0

(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No. B2990501
CAS RN: 2402789-88-0
M. Wt: 184.195
InChI Key: BESPWRZQRDPKFJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods like X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, due to their structural resemblance to nucleotide bases in DNA and RNA, are recognized as valuable compounds in cancer treatment . The compound EN300-7473309 could be designed to target specific cancer cell lines, leveraging its pyrimidine scaffold to interfere with DNA replication and cell proliferation. This approach could lead to the development of novel anticancer agents with improved efficacy and reduced side effects.

Kinase Inhibition

The compound’s structure allows for the potential inhibition of kinases such as Mer and c-Met, which are overexpressed in various tumors . By inhibiting these kinases, EN300-7473309 could serve as a dual agent in cancer therapy, particularly for invasive and metastatic cancers like NSCLC, hepatocellular carcinoma, and gastric cancer.

Drug Resistance Modulation

Cancer cells often develop resistance to chemotherapy drugs. EN300-7473309 could be studied for its ability to modulate multidrug resistance (MDR), potentially restoring the effectiveness of existing chemotherapy agents .

Molecular Chemistry Research

EN300-7473309 can be used as a core structure for synthesizing a wide range of derivatives, allowing researchers to explore the relationship between structure and activity (SAR). This research can lead to insights into the design of more potent and selective drugs .

Biological and Pharmacological Studies

As part of naturally occurring substances like nucleotides and vitamins, pyrimidine derivatives are integral to biological processes. EN300-7473309 could be used in pharmacological studies to understand its role and impact on various biological pathways .

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the toxicological profile of the compound, its handling and storage requirements, and precautions to be taken while working with it .

properties

IUPAC Name

(3S,4aS)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h5-6H,1-4H2,(H,9,13)(H,11,12)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPWRZQRDPKFJ-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC(=O)N2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](NC(=O)N2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

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